2-(5-Bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole
Description
2-(5-Bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole is a heterocyclic compound that contains both pyrimidine and oxazole rings
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3OS/c1-5-6(2)14-9(13-5)15-8-11-3-7(10)4-12-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARDTPNMZZTOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)SC2=NC=C(C=N2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-Bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyrimidine and 4,5-dimethyl-1,3-oxazole.
Reaction Conditions: The bromopyrimidine is reacted with a thiol derivative of the oxazole under basic conditions to form the desired product. Common reagents include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production: For large-scale production, the reaction can be optimized using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(5-Bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the oxazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(5-Bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes or receptors, depending on its specific modifications.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the growth of cancer cells.
Comparison with Similar Compounds
2-(5-Bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole can be compared with other similar compounds such as:
5-Bromopyrimidine: Shares the bromopyrimidine moiety but lacks the oxazole ring.
4,5-Dimethyl-1,3-oxazole: Contains the oxazole ring but lacks the bromopyrimidine moiety.
Thiazole Derivatives: Similar in structure but with sulfur in the ring, offering different chemical properties and applications.
This compound’s unique combination of pyrimidine and oxazole rings, along with the bromine and sulfur atoms, makes it a versatile and valuable molecule in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
